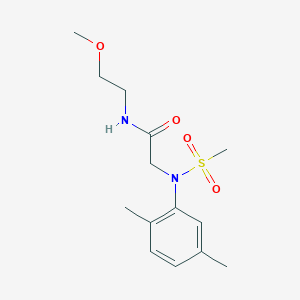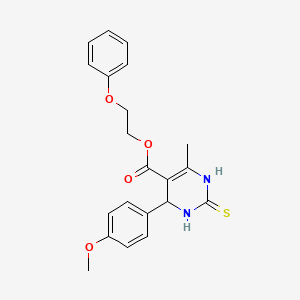
(2,3-dimethoxybenzyl)(2-methyl-4-nitrophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethoxybenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This molecule is also known as DMAN or 2C-E-NBOMe and belongs to the family of phenethylamines. DMAN is a derivative of the psychedelic drug 2C-E, which is known for its hallucinogenic effects. However, DMAN has not been extensively studied for its psychoactive properties. Instead, it has been investigated for its potential use as a research tool in various scientific fields.
Mechanism of Action
DMAN acts as a partial agonist of the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. However, DMAN has a higher affinity for the receptor than many other partial agonists, making it a useful research tool. The activation of the 5-HT2A receptor by DMAN leads to the activation of downstream signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
DMAN has been shown to have a number of biochemical and physiological effects, including the activation of the 5-HT2A receptor and the modulation of neuronal signaling pathways. Additionally, DMAN has been shown to have some anti-inflammatory and antioxidant properties, although these effects have not been extensively studied. DMAN has not been shown to have significant psychoactive effects in humans, although it has been reported to cause mild visual distortions and changes in perception in some individuals.
Advantages and Limitations for Lab Experiments
The main advantage of DMAN as a research tool is its high affinity for the 5-HT2A receptor, which makes it useful for studying the receptor's binding properties and downstream signaling pathways. Additionally, DMAN is relatively easy to synthesize and has been used in a number of research studies. However, one limitation of DMAN is that it has not been extensively studied for its potential psychoactive effects, and its safety profile in humans is not well understood. Additionally, DMAN is a controlled substance in many countries and may be difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on DMAN. One area of interest is the development of more selective partial agonists of the 5-HT2A receptor, which could be used to study specific downstream signaling pathways or to develop new therapeutic agents. Additionally, further research is needed to understand the safety profile of DMAN in humans, particularly with regard to its potential psychoactive effects. Finally, DMAN could be used in combination with other research tools, such as optogenetics or electrophysiology, to gain a more complete understanding of the mechanisms underlying neuronal signaling pathways.
Synthesis Methods
The synthesis of DMAN involves the reaction of 2C-E with (2,3-dimethoxybenzyl) bromide and 2-methyl-4-nitrophenylamine in the presence of a base. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The synthesis of DMAN has been described in several research papers and is considered a relatively straightforward process.
Scientific Research Applications
DMAN has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main uses of DMAN is as a research tool to study the serotonin 2A receptor (5-HT2A), which is a target for many psychoactive substances. DMAN has been shown to have a high affinity for the 5-HT2A receptor and can be used to study its binding properties. Additionally, DMAN has been used to study the effects of 5-HT2A receptor activation on neuronal signaling pathways and gene expression.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-9-13(18(19)20)7-8-14(11)17-10-12-5-4-6-15(21-2)16(12)22-3/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWYEJVTXGNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-methyl-4-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)

